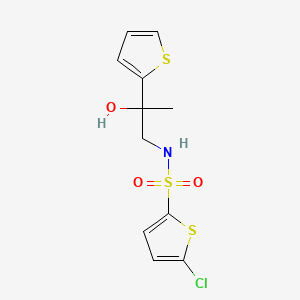

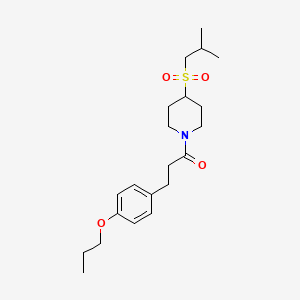

![molecular formula C13H9ClN4 B2581431 2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine CAS No. 956756-16-4](/img/structure/B2581431.png)

2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine” is a nitrogen-containing heterocyclic compound . It contains a pyrrole and a pyrazine ring, which are common in many bioactive molecules .

Synthesis Analysis

The synthesis of similar compounds, such as pyrrolopyrazine derivatives, often involves methods like cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of trisubstituted pyrrolo [1,2- a] pyrazines .Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antitumor Applications: Pyrrolopyrazine derivatives, which include the core structure of 2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine, have shown a range of biological activities. They are known for their antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . These compounds have been utilized in the development of new pharmaceuticals targeting various diseases.

Agriculture

Pest Control and Plant Protection: The antibacterial and antifungal properties of pyrrolopyrazine derivatives make them potential candidates for use in agricultural pest control. They could be developed into pesticides that protect crops from microbial pathogens without harming the plants themselves .

Material Science

Polymer Synthesis: Compounds with pyrazine structures have been incorporated into polymers for use in solar cells . The stability and electronic properties of 2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine could make it a valuable component in the development of new materials with specific optical or electrical characteristics.

Environmental Science

Pollution Remediation: Heterocyclic compounds like pyrrolopyrazines may play a role in environmental remediation technologies. Their chemical properties could be harnessed to develop methods for breaking down pollutants or for creating materials that help in the absorption and removal of environmental contaminants .

Chemical Synthesis

Catalysis and Reaction Development: The pyrazine moiety is a component in catalysts used for various organic reactions, including Suzuki–Miyaura coupling . This application is crucial for creating carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds.

Biochemistry

Enzyme Inhibition: Some pyrrolopyrazine derivatives have shown activity in kinase inhibition . Kinases are enzymes that play a critical role in signal transduction and the regulation of various cellular processes. Inhibitors that target specific kinases are valuable tools for probing biochemical pathways and have therapeutic potential.

properties

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazol-3-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4/c14-10-2-1-3-11(8-10)18-7-4-12(17-18)13-9-15-5-6-16-13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUVBSAQSDYMKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)

![6-Oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2581352.png)

![(E)-3-(but-2-en-1-yl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581358.png)

![Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2581360.png)

![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2581361.png)

![(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2581365.png)

![Methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate](/img/structure/B2581366.png)

![{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride](/img/structure/B2581370.png)